molecular formula C7H7F3N2O3 B13891989 1-[2-(Trifluoromethoxy)ethyl]-1H-pyrazole-4-carboxylic acid

1-[2-(Trifluoromethoxy)ethyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B13891989
M. Wt: 224.14 g/mol
InChI Key: DQGCGZJFDDBJFW-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethoxy)ethyl]-1H-pyrazole-4-carboxylic acid is a compound that features a trifluoromethoxy group, which is known for its high electronegativity and lipophilicity

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable precursor is reacted with a trifluoromethoxy-containing reagent under controlled conditions . The reaction conditions often include the use of a base and a solvent to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize yield and purity while minimizing the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Trifluoromethoxy)ethyl]-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups onto the pyrazole ring .

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethoxy)ethyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to effectively bind to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

Uniqueness

The uniqueness of 1-[2-(Trifluoromethoxy)ethyl]-1H-pyrazole-4-carboxylic acid lies in its trifluoromethoxy group, which imparts distinct chemical properties such as high electronegativity and lipophilicity. These properties make it particularly valuable in the development of new pharmaceuticals and agrochemicals, as well as in various industrial applications .

Properties

Molecular Formula

C7H7F3N2O3

Molecular Weight

224.14 g/mol

IUPAC Name

1-[2-(trifluoromethoxy)ethyl]pyrazole-4-carboxylic acid

InChI

InChI=1S/C7H7F3N2O3/c8-7(9,10)15-2-1-12-4-5(3-11-12)6(13)14/h3-4H,1-2H2,(H,13,14)

InChI Key

DQGCGZJFDDBJFW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CCOC(F)(F)F)C(=O)O

Origin of Product

United States

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